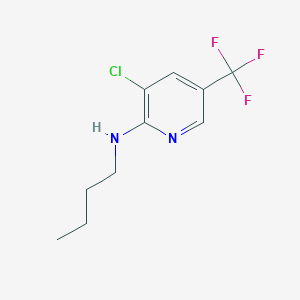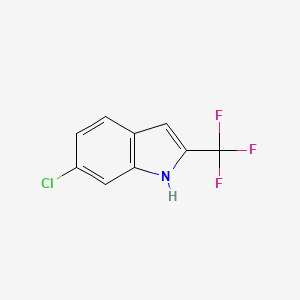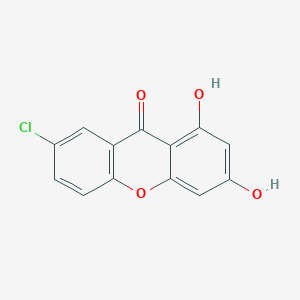
7-chloro-1,3-dihydroxy-9H-xanthen-9-one
Vue d'ensemble
Description
7-Chloro-1,3-dihydroxy-9H-xanthen-9-one is a chemical compound with the CAS Number: 100334-95-0 . It has a molecular weight of 262.65 and its IUPAC name is 7-chloro-1,3-dihydroxy-9H-xanthen-9-one .
Synthesis Analysis
The synthesis of xanthones, the class of compounds to which 7-chloro-1,3-dihydroxy-9H-xanthen-9-one belongs, has been extensively studied . Various synthetic strategies have been developed, including the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .Molecular Structure Analysis
The molecular structure of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one is characterized by a dibenzo-γ-pyrone framework . The parent xanthone corresponds to the molecular formula of C13H7ClO4 .Chemical Reactions Analysis
The chemical reactions involving xanthones have been explored in various studies . These reactions include the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one include a molecular weight of 262.65 and a molecular formula of C13H7ClO4 .Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Applications
7-Chloro-1,3-dihydroxy-9H-xanthen-9-one: , as part of the xanthone family, has been studied for its potential in counteracting oxidative stress and inflammation. Xanthones, with their unique 9H-xanthen-9-one scaffold, can modulate the Nrf2 pathway in inflamed human macrophages. This modulation enhances the body’s antioxidant defense mechanisms, particularly in conditions like acute liver pathological injury induced by lipopolysaccharide/D-galactosamine .
Cancer Therapeutics
The structure of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one allows it to be a promising candidate in cancer treatment. Studies have shown that derivatives of xanthones, including those with chloro and dihydroxy substituents, exhibit potent inhibitory activities against cancer cell lines. For instance, 7-bromo-1,3-dihydroxy-9H-xanthen-9-one demonstrated significant efficacy against the MDA-MB-231 cell line, suggesting that similar compounds could be developed into anti-cancer agents .
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-1,3-dihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO4/c14-6-1-2-10-8(3-6)13(17)12-9(16)4-7(15)5-11(12)18-10/h1-5,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWOAGAHMPEFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(C=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1,3-dihydroxy-9H-xanthen-9-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




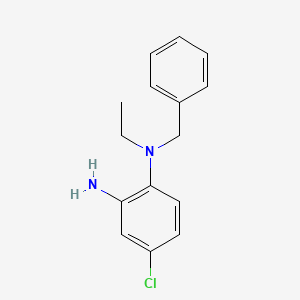
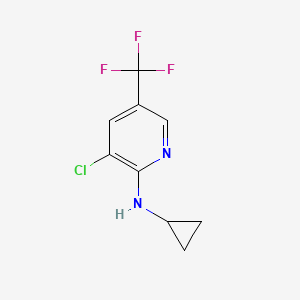
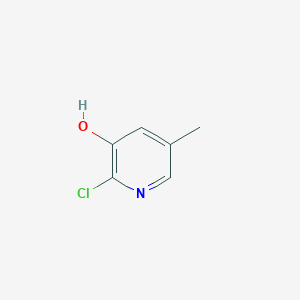

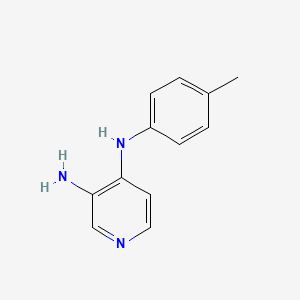

![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1415060.png)


